molecular formula C21H21Cl2N5O2 B10884295 2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

Cat. No.: B10884295
M. Wt: 446.3 g/mol
InChI Key: MCFFTVUHHOPVNI-UHFFFAOYSA-N
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Description

2,4-Dichloro-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound features a unique structure combining an indole moiety with a benzohydrazide framework, making it of significant interest in various fields of chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The indole derivative is then reacted with 4-methylpiperazine in the presence of a suitable base, such as sodium hydride, to introduce the piperazine moiety.

    Formation of the Benzohydrazide: The final step involves the condensation of the indole-piperazine derivative with 2,4-dichlorobenzohydrazide under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups.

    Substitution: The dichloro groups on the benzene ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohols or amines depending on the specific site of reduction.

    Substitution: Formation of substituted benzohydrazides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, given the bioactive nature of the indole and piperazine moieties.

Medicine

Pharmacologically, this compound and its derivatives are investigated for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities. The indole scaffold is known for its wide range of biological activities, making it a valuable pharmacophore.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzohydrazide: Lacks the indole and piperazine moieties, making it less versatile in biological applications.

    Indole-3-carboxaldehyde: Contains the indole moiety but lacks the benzohydrazide framework.

    4-Methylpiperazine: A simpler structure without the indole and benzohydrazide components.

Uniqueness

The uniqueness of 2,4-dichloro-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide lies in its combination of multiple bioactive moieties, providing a multifaceted approach to interacting with biological systems. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways.

Properties

Molecular Formula

C21H21Cl2N5O2

Molecular Weight

446.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]iminobenzamide

InChI

InChI=1S/C21H21Cl2N5O2/c1-26-8-10-27(11-9-26)13-28-18-5-3-2-4-16(18)19(21(28)30)24-25-20(29)15-7-6-14(22)12-17(15)23/h2-7,12,30H,8-11,13H2,1H3

InChI Key

MCFFTVUHHOPVNI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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